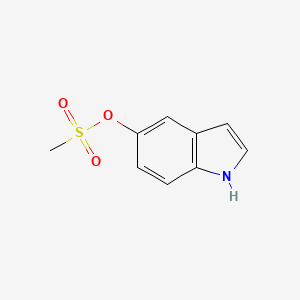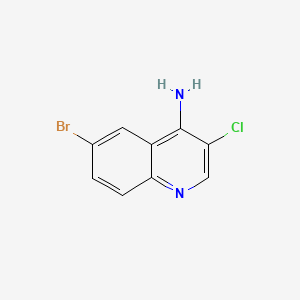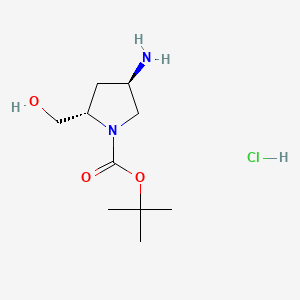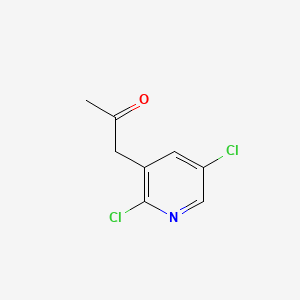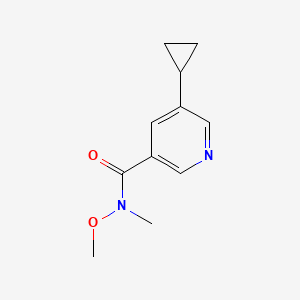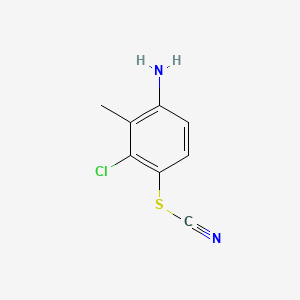![molecular formula C15H20N2O2 B599315 Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate CAS No. 1239852-33-5](/img/structure/B599315.png)
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a chemical compound with the molecular formula C15H20N2O2 . It’s not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular weight of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is 260.337. The compound consists of 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It’s soluble, with a solubility of 0.18 mg/ml .Scientific Research Applications
Azelaic Acid: Pharmacological Properties and Therapeutic Efficacy
Azelaic acid, a naturally occurring dicarboxylic acid, has been studied for its effectiveness in treating acne and hyperpigmentary skin disorders. It exhibits antiproliferative and cytotoxic effects on human malignant melanocytes, suggesting a potential role in arresting the progression of cutaneous malignant melanoma. This selective action may be related to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis, highlighting its therapeutic value in managing acne and several hyperpigmentary disorders (Fitton & Goa, 1991).
Benzene-1,3,5-tricarboxamide (BTA): Versatile Ordering Moiety for Supramolecular Chemistry
BTAs have garnered attention for their broad applicability in nanotechnology, polymer processing, and biomedical applications due to their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior. Their applications range from forming one-dimensional, nanometer-sized structures via threefold H-bonding to serving as multivalent agents in the biomedical field, demonstrating the adaptable nature of this chemical building block (Cantekin, de Greef, & Palmans, 2012).
Antioxidant Activity Determination: Analytical Methods Review
The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. A review of the most important tests used to determine antioxidant activity highlights the significance of chemical reactions and spectrophotometry in assessing the kinetics or equilibrium states of antioxidant processes. These methods, including the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests, are vital in the analysis of antioxidant capacity in complex samples, emphasizing the ongoing need for accurate evaluation of antioxidant activities (Munteanu & Apetrei, 2021).
Azo Benzimidazole: Biological Activity
Azo compounds, including azo benzimidazole derivatives, exhibit a wide range of therapeutic activities such as anticancer, antibacterial, antifungal, and antitubercular effects. This review focuses on derivatives evaluated for their biological potencies, providing insights for future investigations on the substitution patterns on the nucleus to develop structure-activity relationships for medicinal chemistry applications (Pakeeraiah et al., 2020).
Safety and Hazards
properties
IUPAC Name |
benzyl N-(6-azaspiro[2.5]octan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-11-12-4-2-1-3-5-12)17-13-10-15(13)6-8-16-9-7-15/h1-5,13,16H,6-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKOSZLPNOBVKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856612 |
Source


|
| Record name | Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate | |
CAS RN |
1239852-33-5 |
Source


|
| Record name | Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


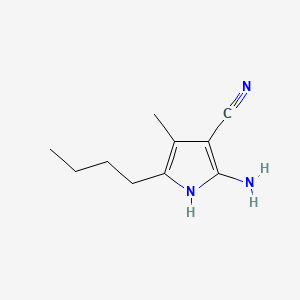
![Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate](/img/structure/B599236.png)
